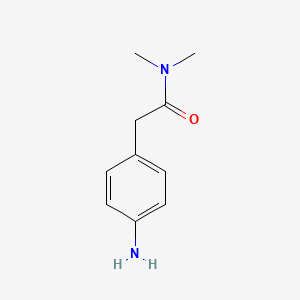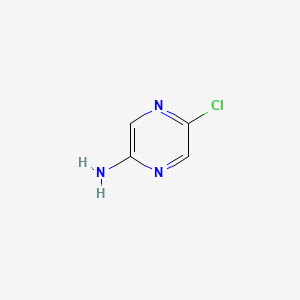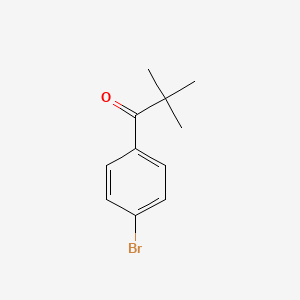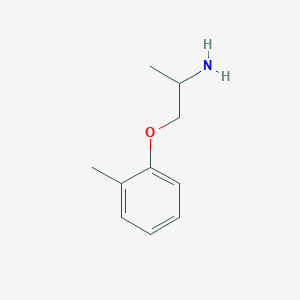
3-Bromo-4-methyl-5-nitropyridine
Descripción general
Descripción
3-Bromo-4-methyl-5-nitropyridine is a chemical compound with the CAS Number: 69872-15-7 . It has a molecular weight of 217.02 and its IUPAC name is 3-bromo-4-methyl-5-nitropyridine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3-Bromo-4-methyl-5-nitropyridine can be achieved through a method that involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI code for 3-Bromo-4-methyl-5-nitropyridine is 1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 . The InChI key is WFCIQRPATFRBOY-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromo-4-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .Physical And Chemical Properties Analysis
3-Bromo-4-methyl-5-nitropyridine is a solid at room temperature . It has a molecular weight of 217.02 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediary
3-Bromo-4-methyl-5-nitropyridine is utilized as an important raw material and intermediate in organic synthesis. Its reactive sites make it a versatile building block for constructing more complex molecules, particularly in pharmaceuticals, agrochemicals, and dyestuff fields .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to develop new drugs due to its potential biological activity. It’s often involved in in-vitro studies to assess its effects on cells or tissues.
Nucleophilic Substitution Reactions
It partakes in nucleophilic substitution reactions with amines, which are fundamental reactions in organic chemistry leading to the formation of a wide range of different compounds .
Mecanismo De Acción
Target of Action
3-Bromo-4-methyl-5-nitropyridine is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and the organoboron reagents play a crucial role in this process .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium, a transition metal catalyst, forms a bond with the electrophilic organic group. In the transmetalation step, the organoboron reagent, which is nucleophilic, is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The SM coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The organoboron reagents used in this process are generally stable, readily prepared, and environmentally benign .
Result of Action
The primary result of the action of 3-Bromo-4-methyl-5-nitropyridine is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of 3-Bromo-4-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can proceed effectively in a wide range of conditions. Specific reaction conditions, such as temperature and solvent, can impact the efficiency of the reaction and the stability of the organoboron reagent .
Safety and Hazards
The safety information for 3-Bromo-4-methyl-5-nitropyridine includes several hazard statements: H302-H312-H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers The relevant papers for 3-Bromo-4-methyl-5-nitropyridine include studies on its synthesis and reactions , as well as its safety data sheets . These papers provide valuable information on the properties and potential applications of 3-Bromo-4-methyl-5-nitropyridine.
Propiedades
IUPAC Name |
3-bromo-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIQRPATFRBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500853 | |
| Record name | 3-Bromo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-5-nitropyridine | |
CAS RN |
69872-15-7 | |
| Record name | 3-Bromo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-Methyl-5-Nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















acetic acid](/img/structure/B1281462.png)